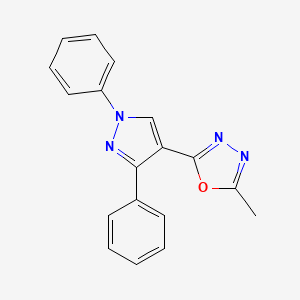
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-methyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring substituted with two phenyl groups and an oxadiazole ring, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-methyl-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, employing continuous flow reactors for better control, and utilizing advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the phenyl rings or the oxadiazole ring .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
相似化合物的比较
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares the pyrazole core but lacks the oxadiazole ring.
5-Methyl-1,3,4-oxadiazole: Contains the oxadiazole ring but lacks the pyrazole and phenyl groups.
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole: Similar structure but without the methyl group.
Uniqueness
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-methyl-1,3,4-oxadiazole is unique due to the combination of the pyrazole and oxadiazole rings, along with the phenyl and methyl substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
917947-74-1 |
|---|---|
分子式 |
C18H14N4O |
分子量 |
302.3 g/mol |
IUPAC 名称 |
2-(1,3-diphenylpyrazol-4-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H14N4O/c1-13-19-20-18(23-13)16-12-22(15-10-6-3-7-11-15)21-17(16)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI 键 |
YBSZFOFEWMXTLM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(O1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


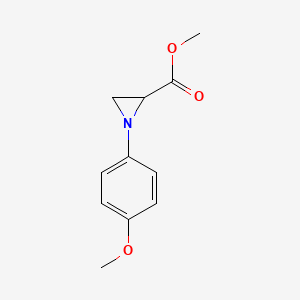
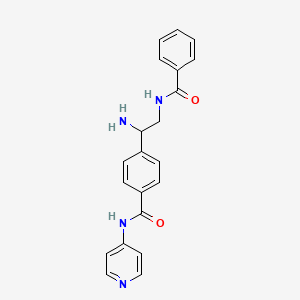
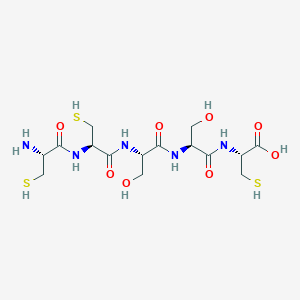
![3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester](/img/structure/B12627525.png)
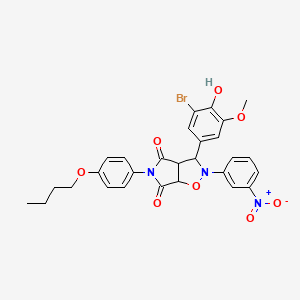
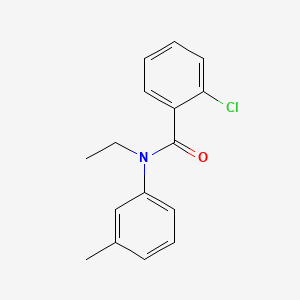
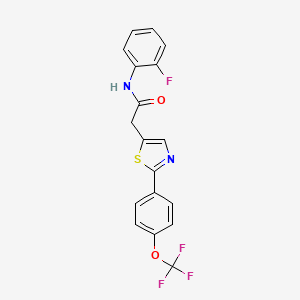
![Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate](/img/structure/B12627546.png)
![2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12627547.png)

![6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12627570.png)

![N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine](/img/structure/B12627593.png)
![6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12627597.png)
